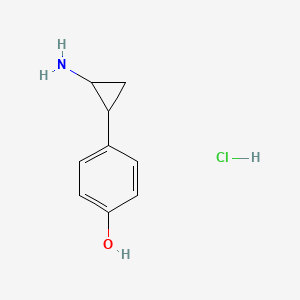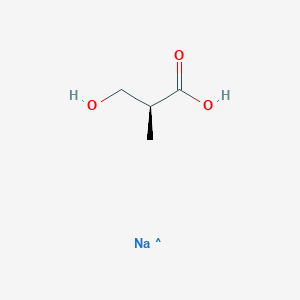
4-(2-Aminocyclopropyl)phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminocyclopropyl)phenol hydrochloride, also known as PACAP, is a neuropeptide that has been extensively studied for its potential therapeutic applications in various neurological disorders. PACAP is a member of the vasoactive intestinal peptide (VIP) family of peptides, which are known to play important roles in regulating various physiological processes in the body.
Mechanism of Action
Target of Action
The primary target of 4-(2-Aminocyclopropyl)phenol hydrochloride is Lysine-Specific Demethylase 1 (LSD1) . LSD1 plays a crucial role in determining the methylation status of histone H3 lysine 4 (H3K4), a process that is implicated in the pathogenesis of neurodevelopmental disorders .
Mode of Action
This compound interacts with LSD1 by irreversibly binding to it . LSD1 is responsible for the removal of methyl groups from mono- and dimethylated H3K4 through flavin adenine dinucleotide (FAD)-dependent enzymatic oxidation . The compound’s interaction with LSD1 inhibits this demethylation process, thereby affecting the methylation status of H3K4 .
Biochemical Pathways
The affected biochemical pathway is the methylation of histone H3 lysine 4 (H3K4) . This methylation is involved in various neural functions, such as learning and memory, through the regulation of synaptic plasticity . Dysregulation of H3K4 methylation, leading to a reduction in gene transcription, has been implicated in various psychiatric and neurological disorders .
Pharmacokinetics
The compound’s lipophilicity has been optimized to minimize the risk of nonspecific binding , which could potentially enhance its bioavailability.
Result of Action
The inhibition of LSD1 by this compound leads to an increase in the methylation levels of H3K4 . This change can potentially reverse the reduced gene transcription associated with various psychiatric and neurological disorders .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-(2-Aminocyclopropyl)phenol hydrochloride in lab experiments is its neuroprotective effects, which make it a useful tool for studying the mechanisms involved in neuronal damage and repair in various neurological disorders. However, one of the main limitations of using this compound in lab experiments is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects in vivo.
Future Directions
There are several future directions for research on 4-(2-Aminocyclopropyl)phenol hydrochloride. One area of research is the development of more stable analogs of this compound that can achieve sustained therapeutic effects in vivo. Another area of research is the identification of the specific signaling pathways that are activated by this compound in the brain, which could lead to the development of more targeted therapies for neurological disorders. Finally, there is a need for more clinical studies to evaluate the safety and efficacy of this compound as a potential therapeutic agent for neurological disorders.
Synthesis Methods
The synthesis of 4-(2-Aminocyclopropyl)phenol hydrochloride involves the reaction of 2-cyclopropylphenol with ammonium chloride in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cyclopropylation reaction, which results in the formation of the cyclopropyl ring on the phenol ring. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 4-(2-Aminocyclopropyl)phenol.
Scientific Research Applications
4-(2-Aminocyclopropyl)phenol hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders, including stroke, traumatic brain injury, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and has been suggested as a potential therapeutic agent for the treatment of these disorders.
properties
IUPAC Name |
4-(2-aminocyclopropyl)phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c10-9-5-8(9)6-1-3-7(11)4-2-6;/h1-4,8-9,11H,5,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXQXLSBQBYAGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-N-[6-(3-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592249.png)




![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)
![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)


![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)

